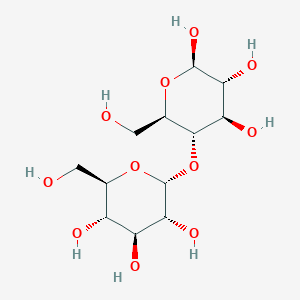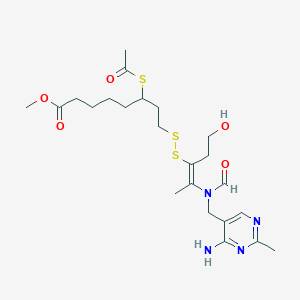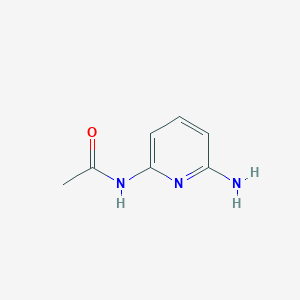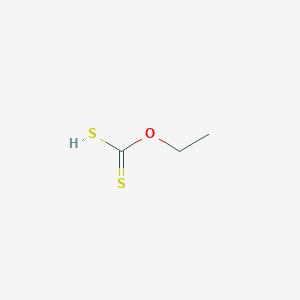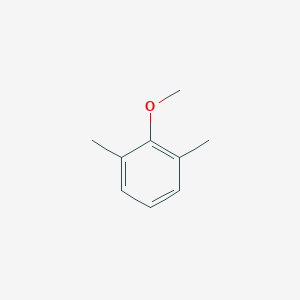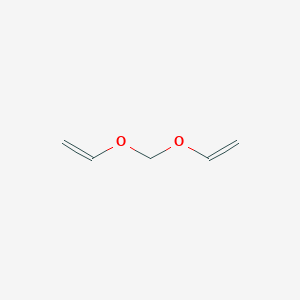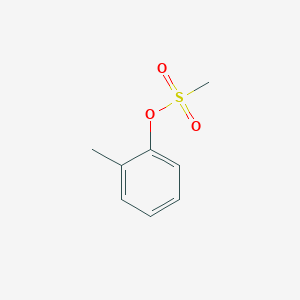
Methanesulfonic acid, 2-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonic acid, 2-methylphenyl ester, also known as mesitylene sulfonic acid, is a sulfonic acid ester commonly used as a catalyst in organic chemistry. It is a colorless or light yellow liquid with a melting point of 20°C and a boiling point of 238°C. Mesitylene sulfonic acid is a strong acid that is highly soluble in water and organic solvents. It is widely used in various chemical reactions, including esterification, alkylation, and condensation reactions.
Mécanisme D'action
Mesitylene sulfonic acid acts as a Brønsted acid catalyst, which means it donates a proton to the reactant molecule, thereby increasing the acidity of the reaction medium. This increased acidity helps to activate the reactant molecule, making it more reactive and facilitating the reaction.
Effets Biochimiques Et Physiologiques
Mesitylene sulfonic acid is not commonly used in biochemical or physiological research due to its strong acidity and potential toxicity. However, it has been shown to have antimicrobial properties and may have potential applications in the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a catalyst is its high acidity, which allows it to catalyze a wide range of reactions. It is also relatively inexpensive and easy to obtain. However, its strong acidity can also be a limitation, as it may lead to unwanted side reactions or product degradation. Additionally, its potential toxicity and corrosiveness require careful handling and disposal.
Orientations Futures
There are several future directions for research on Methanesulfonic acid, 2-methylphenyl ester sulfonic acid. One area of interest is the development of new synthetic methods that use Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a catalyst. Another area of interest is the study of its antimicrobial properties and potential applications in the development of new antibiotics. Finally, there is potential for the development of new applications for Methanesulfonic acid, 2-methylphenyl ester sulfonic acid in the fields of materials science and nanotechnology.
Méthodes De Synthèse
Mesitylene sulfonic acid can be synthesized through the reaction of Methanesulfonic acid, 2-methylphenyl ester with sulfur trioxide in the presence of a catalyst such as oleum or sulfuric acid. The reaction produces Methanesulfonic acid, 2-methylphenyl ester sulfonic acid as a byproduct, which can be purified through distillation or recrystallization.
Applications De Recherche Scientifique
Mesitylene sulfonic acid is widely used as a catalyst in organic chemistry research. It is commonly used in esterification reactions, where it helps to increase the yield and selectivity of the desired product. It is also used in alkylation and condensation reactions, where it acts as a strong acid catalyst.
Propriétés
Numéro CAS |
1009-01-4 |
|---|---|
Nom du produit |
Methanesulfonic acid, 2-methylphenyl ester |
Formule moléculaire |
C8H10O3S |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
(2-methylphenyl) methanesulfonate |
InChI |
InChI=1S/C8H10O3S/c1-7-5-3-4-6-8(7)11-12(2,9)10/h3-6H,1-2H3 |
Clé InChI |
GLMWFEJQRJWNKI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OS(=O)(=O)C |
SMILES canonique |
CC1=CC=CC=C1OS(=O)(=O)C |
Synonymes |
Methanesulfonic acid 2-methylphenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



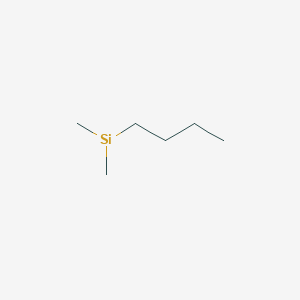
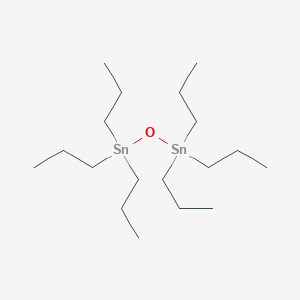
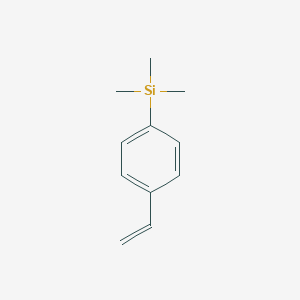
![9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-](/img/structure/B89872.png)

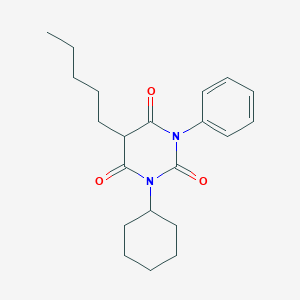
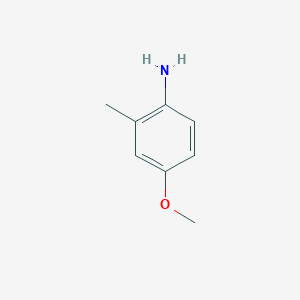
![[4,4'-Bi-7H-benz[de]anthracene]-7,7'-dione](/img/structure/B89878.png)
